molecular formula C10H8N2O B1221830 3-Acetyl-2,7-naphthyridine CAS No. 73607-00-8

3-Acetyl-2,7-naphthyridine

Cat. No.: B1221830
CAS No.: 73607-00-8
M. Wt: 172.18 g/mol
InChI Key: VBBXXOOMKKQNNS-UHFFFAOYSA-N
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Description

3-Acetyl-2,7-naphthyridine, with the molecular formula C10H8N2O and a molecular weight of 172.19 g/mol, is a specialized heterocyclic compound belonging to the 2,7-naphthyridine class . This scaffold is one of the six possible diazanaphthalene isomers, characterized by a fused system of two pyridine rings, which contributes to its potential as a versatile building block in medicinal and synthetic chemistry . The 2,7-naphthyridine core is a recognized privileged structure in drug discovery, found in a diverse range of natural products and bioactive molecules . Naturally occurring 2,7-naphthyridine derivatives have been isolated from organisms such as the red algae Lophocladia and the plant Valeriana officinalis . Compounds featuring this core structure have been reported to exhibit a broad spectrum of pharmacological activities in research settings, including antitumor, antimicrobial, analgesic, and anticonvulsant effects . Furthermore, recent scientific literature highlights that newly synthesized 2,7-naphthyridine derivatives are being investigated for significant neurotropic activity, such as anticonvulsant and antidepressant effects, in preclinical models . The presence of the acetyl functional group at the 3-position makes this compound a valuable chemical intermediate for further structural elaboration and exploration of structure-activity relationships. Researchers can utilize this compound for developing novel heterocyclic systems, screening for biological activity, and constructing more complex molecular architectures for pharmaceutical and materials science applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,7-naphthyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O/c1-7(13)10-4-8-2-3-11-5-9(8)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBXXOOMKKQNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223794
Record name Naphthyridylmethylketone
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73607-00-8
Record name 1-(2,7-Naphthyridin-3-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthyridylmethylketone
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Record name Naphthyridylmethylketone
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Record name 3-Acetyl-2,7-naphthyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Isolation, Identification, and Natural Occurrence of 3 Acetyl 2,7 Naphthyridine

Discovery and Phytochemical Profiling of 3-Acetyl-2,7-naphthyridine

The discovery of this compound is credited to Janot and his colleagues, who first isolated this novel alkaloid. iau.irnih.gov Subsequent phytochemical profiling has firmly classified this compound as a bicyclic alkaloid belonging to the 2,7-naphthyridine (B1199556) class. iau.irnih.gov

For identification purposes, the compound is recognized by its systematic name, this compound, and is also referred to as naphthyridylmethylketone. d-nb.info Its unique chemical structure is definitively registered under the CAS (Chemical Abstracts Service) number 73607-00-8 and the PubChem Compound Identification (CID) number 155795. d-nb.infonih.gov

Table 1: Chemical Identification of this compound

Identifier Value
Systematic Name This compound
Alternative Name Naphthyridylmethylketone
CAS Number 73607-00-8
PubChem CID 155795

Natural Sources and Distribution of this compound

The primary and thus far only documented natural source of this compound is the plant Valeriana officinalis, commonly known as valerian. iau.irnih.govd-nb.info Specifically, the compound has been successfully isolated from the roots and rhizomes of this perennial flowering plant. iau.irnih.gov

Compounds containing the 2,7-naphthyridine scaffold, such as this compound, have been found in both terrestrial plants and various marine organisms. iau.irnih.govnih.gov However, the distribution of this compound itself appears to be quite specific.

Table 2: Natural Occurrence of this compound

Organism Part of Organism
Valeriana officinalis (Valerian) Roots and Rhizomes

Biosynthetic Pathways and Precursors to this compound in Biological Systems

The precise biosynthetic pathway leading to the formation of this compound in Valeriana officinalis has not been fully elucidated in scientific literature. However, based on the established biosynthesis of related pyridine (B92270) and terpenoid alkaloids, a plausible route can be proposed.

The biosynthesis of alkaloids is a complex process, often involving amino acids and other primary metabolites as foundational building blocks. nih.gov For pyridine alkaloids, nicotinic acid, derived from the amino acid tryptophan or aspartate, is a common precursor to the pyridine ring. researchgate.net It is therefore conceivable that the 2,7-naphthyridine core of this compound originates from a nicotinic acid derivative.

Another potential pathway involves terpenoid precursors. Notably, Valeriana officinalis also produces the monoterpene pyridine alkaloid actinidine (B1206135). nih.gov The biosynthesis of actinidine is understood to proceed from iridoid glycosides, which are themselves synthesized via the mevalonate (B85504) (MVA) pathway. nih.govresearchgate.net This pathway utilizes acetyl-CoA as a starting molecule to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all terpenoids. d-nb.info It is plausible that a similar iridoid intermediate could be a precursor to the 2,7-naphthyridine skeleton.

The acetyl group at the C-3 position of the naphthyridine ring is very likely derived from acetyl-coenzyme A (acetyl-CoA), a central molecule in cellular metabolism that provides two-carbon units for a vast array of biosynthetic processes.

Iii. Synthetic Methodologies and Chemical Transformations of 2,7 Naphthyridine Scaffolds

General Synthetic Strategies for the 2,7-Naphthyridine (B1199556) Ring System

The construction of the 2,7-naphthyridine framework can be broadly categorized into several key strategies, including the formation of the bicyclic system from acyclic precursors, the modification of existing heterocyclic systems like pyridines and quinolines, and the application of modern synthetic methods such as multicomponent and green chemistry approaches. arkat-usa.orgmdpi.com

Cyclocondensation and intramolecular cyclization reactions are fundamental to the synthesis of the 2,7-naphthyridine scaffold. arkat-usa.org These methods typically involve the formation of one of the pyridine (B92270) rings by cyclizing a suitably functionalized precursor.

Gold-catalyzed intramolecular cyclization represents a modern and efficient method for constructing fused heterocyclic systems. For instance, 1,2-dihydro[c] researchgate.netresearchgate.netnaphthyridines have been synthesized from 2-aminophenyl prop-2-yn-1-yl enaminones. vulcanchem.comarkat-usa.org This reaction proceeds via a 6-endo-dig cyclization followed by a condensation step, leading to the formation of new C-C and C-N bonds in a single pot at ambient temperature. vulcanchem.comarkat-usa.org

Another prominent approach involves the cyclization of substituted pyridines. For example, the condensation of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) can yield a 2,7-naphthyridine derivative. nih.gov Similarly, the treatment of 3-aminopyridine (B143674) derivatives with carbonyl compounds is a common strategy. nih.gov Intramolecular cyclization can also be achieved through reactions like the Knorr synthesis of pyrazoles, where a pyrazole (B372694) ring is first fused to a pyridine, followed by the construction of the second pyridine ring. researchgate.net

The following table summarizes representative cyclization approaches:

Starting Material(s)Reagents and ConditionsProductReference
2-Aminophenyl prop-2-yn-1-yl enaminonesGold catalyst, ambient temperature1,2-Dihydro[c] researchgate.netresearchgate.netnaphthyridines vulcanchem.comarkat-usa.org
3-Aminopyridine, Diethyl methylenemalonateThermal cyclization4-Hydroxy-1,5-naphthyridine nih.gov
3-Chloro-2,7-naphthyridines, Hydrazine (B178648)Reflux in butanolPyrazolo[3,4-c]-2,7-naphthyridines researchgate.net

The synthesis of the 2,7-naphthyridine scaffold can be achieved from a variety of starting materials, including acyclic compounds, and more commonly, from pyridine and quinoline (B57606) derivatives. arkat-usa.orgmdpi.com

From Acyclic Precursors: The direct formation of the 2,7-naphthyridine ring system from simple acyclic molecules in a single synthetic operation is less common but offers an efficient route to substituted derivatives. thieme-connect.de

From Pyridine Precursors: This is one of the most prevalent methods for constructing the 2,7-naphthyridine core. arkat-usa.orgmdpi.com A suitably substituted pyridine ring serves as the foundation, and the second pyridine ring is annulated onto it. For example, 4-benzylpyridine-3-carbonitrile can be converted to lophocladine A and B, which are 2,7-naphthyridine alkaloids, through a one-pot reaction with Bredereck's reagent followed by treatment with acid or ammonium (B1175870) acetate. researchgate.net

From Quinoline Precursors: Quinoline derivatives can be transformed into benzo[f] researchgate.netresearchgate.netnaphthyridines. A notable example is the synthesis of 1-hydroxy-5-methoxy-benzo[f] researchgate.netresearchgate.netnaphthyridines from 2-chloro-3-formyl quinolines. digitallibrary.co.inmdpi.com The process involves the conversion of the chloro group to a methoxy (B1213986) group, condensation with glycine (B1666218) ethyl ester hydrochloride to form an imine, and subsequent cyclization using Dowtherm A at high temperatures. digitallibrary.co.in

The table below provides examples of these synthetic strategies:

Precursor TypeStarting MaterialKey TransformationProductReference
Pyridine4-Benzylpyridine-3-carbonitrileReaction with Bredereck's reagent, cyclizationLophocladine A/B researchgate.net
Quinoline2-Chloro-3-formyl quinolineMethoxylation, imine formation, thermal cyclization1-Hydroxy-5-methoxy-benzo[f] researchgate.netresearchgate.netnaphthyridine digitallibrary.co.inmdpi.com

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Multicomponent reactions (MCRs) and green chemistry principles have been successfully applied to the synthesis of annulated 2,7-naphthyridines.

A one-pot, three-component reaction for the synthesis of benzo[c] researchgate.netresearchgate.netnaphthyridines has been developed using aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone. researchgate.netgoogle.com This reaction is catalyzed by ceric ammonium nitrate (B79036) (CAN) and proceeds at room temperature in good yields, offering advantages such as mild reaction conditions and the use of inexpensive and low-toxicity reagents. researchgate.netgoogle.com

Green chemistry approaches often utilize environmentally friendly solvents like water or employ microwave irradiation to accelerate reactions and reduce energy consumption. uchile.cl For instance, the synthesis of benzo[c]pyrazolo researchgate.netresearchgate.netnaphthyridine derivatives has been achieved through a regioselective multi-component "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole. mdpi.com Microwave-assisted organic synthesis (MAOS) has also been employed for the synthesis of 2,6-naphthyridine (B1209661) from 4-cyano-3-pyridylacetonitrile, highlighting a clean, efficient, and economical technology. uchile.cl

Syntheses from Acyclic, Pyridine, and Quinoline Precursors

Directed Synthesis of 3-Acetyl-2,7-naphthyridine and its Analogues

This compound is a naturally occurring compound isolated from the roots and rhizomes of Valeriana officinalis and is reported to exhibit sedative and tranquilizing activity. mdpi.com Despite its known biological activity, a specific and detailed synthetic route for this compound is not extensively documented in the scientific literature. However, plausible synthetic strategies can be inferred from the synthesis of analogous structures and general methodologies for functionalizing the 2,7-naphthyridine core.

One potential approach involves the construction of the 2,7-naphthyridine ring from a pyridine precursor that already contains the acetyl group or a suitable precursor to it. For example, a 3-acetyl-4-substituted pyridine derivative could undergo a ring-closing reaction to form the second pyridine ring of the naphthyridine system. A related strategy has been employed in the synthesis of thieno[2,3-c] researchgate.netresearchgate.netnaphthyridinones, which utilized 3-acetyl-5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxopyridine as a key starting material. arkat-usa.org

Another conceivable route is the direct acylation of the 2,7-naphthyridine scaffold. However, electrophilic substitution reactions like Friedel-Crafts acylation on the electron-deficient pyridine rings of naphthyridine can be challenging and may lead to a mixture of products or require harsh reaction conditions. researchgate.net The regioselectivity of such a reaction would be a critical factor to control.

A more viable strategy might involve the introduction of a functional group at the 3-position that can be subsequently converted to an acetyl group. For instance, the synthesis of a 2,7-naphthyridine-3-carbaldehyde could be followed by a reaction with an organometallic reagent like methylmagnesium bromide and subsequent oxidation to yield the acetyl group. The synthesis of 2,7-naphthyridine-4-carbaldehyde (B181435) has been reported, suggesting that similar chemistry at the 3-position may be feasible. thieme-connect.de

The table below outlines a hypothetical synthetic approach based on established chemical transformations:

StepTransformationReagents and ConditionsIntermediate/Product
1Halogenation of 2,7-naphthyridinee.g., NBS or other brominating agent3-Bromo-2,7-naphthyridine
2Formylation via organometallic intermediaten-BuLi, then DMF2,7-Naphthyridine-3-carbaldehyde
3Grignard ReactionMethylmagnesium bromide1-(2,7-Naphthyridin-3-yl)ethanol
4Oxidatione.g., PCC or Swern oxidationThis compound

Post-Synthetic Functionalization and Derivatization Strategies for 2,7-Naphthyridine Derivatives

The functionalization of a pre-formed 2,7-naphthyridine ring is a powerful strategy for creating a library of derivatives with diverse properties. These modifications can be achieved through various chemical reactions, with regioselectivity being a key consideration.

The electronic nature of the 2,7-naphthyridine ring system, with its two nitrogen atoms, dictates the regioselectivity of its reactions. Directed metalation is a particularly effective technique for achieving regioselective functionalization. For example, 4-bromobenzo[c] researchgate.netresearchgate.netnaphthyridine undergoes regioselective direct ring metalation at the C-5 position using TMPMgCl∙LiCl. researchgate.net The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this specific position. researchgate.net

Cobalt- and iron-catalyzed cross-coupling reactions are also valuable tools for the regioselective functionalization of halogenated 2,7-naphthyridines. researchgate.net These methods allow for the introduction of alkyl and aryl groups at specific positions on the naphthyridine core. For instance, a stepwise cross-coupling using palladium and then cobalt catalysis on a di-halogenated naphthyridine allows for the selective introduction of two different aryl groups.

The following table summarizes some regioselective functionalization techniques:

Starting MaterialReagents and ConditionsFunctionalization PositionProductReference
4-Bromobenzo[c] researchgate.netresearchgate.netnaphthyridine1. TMPMgCl∙LiCl2. Electrophile (e.g., aldehyde)C-55-Substituted-4-bromobenzo[c] researchgate.netresearchgate.netnaphthyridine researchgate.net
3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine2-Phenylethylmagnesium bromide, CoCl₂C-3 or C-6Monoalkylated naphthyridine
1-Chloro-4-iodo-2,7-naphthyridine1. PhZnCl, Pd catalyst2. Arylzinc chloride, Co catalystC-4, then C-11,4-Bisarylated-2,7-naphthyridine

Introduction of Novel Substituents and Heterocyclic Annulation to the 2,7-Naphthyridine Core

The fusion of additional heterocyclic rings to the 2,7-naphthyridine core has been a significant area of research, leading to the development of novel polycyclic systems with diverse chemical properties. These annulation strategies often involve the construction of five-membered heterocyclic rings, creating complex scaffolds with potential applications in materials science and medicinal chemistry.

The synthesis of 2,7-naphthyridine derivatives with fused five-membered heterocycles such as pyrazole, isoxazole (B147169), imidazole, furan, and cyclopentane (B165970) has been achieved through various synthetic strategies. rsc.org

Pyrazolo-Annulated Systems:

A notable approach for the synthesis of benzo[c]pyrazolo rsc.orgacs.orgnaphthyridines involves a one-pot, multi-component reaction. rsc.orgresearchgate.net This environmentally friendly method utilizes an "on-water" reaction of isatin, malononitrile, and 3-aminopyrazole, proceeding through a sequence of Knoevenagel condensation, Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization to yield the target compounds in good to excellent yields. rsc.orgresearchgate.net An alternative two-step procedure has also been established, which involves the initial formation of a spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] intermediate, followed by alkaline hydrolysis and intramolecular cyclization. rsc.org

Furthermore, pyrazolo[3,4-c]-2,7-naphthyridine derivatives have been synthesized starting from 1-amino-3-chloro-2,7-naphthyridines. nih.govresearchgate.net The reaction of these precursors with hydrazine hydrate (B1144303) leads to the nucleophilic substitution of the chlorine atom at the third position and subsequent intramolecular cyclization to form the pyrazolo-annulated system. nih.govresearchgate.net For instance, the cyclization of 3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine with hydrazine hydrate yields the corresponding tricyclic pyrazolo[3,4-c]-2,7-naphthyridine. cornell.edu

Starting MaterialsReaction ConditionsProductYield (%)Ref
Isatin, malononitrile, 3-aminopyrazoleH₂O, NaOH, refluxBenzo[c]pyrazolo rsc.orgacs.orgnaphthyridines82-89 researchgate.net
1,3-Dichloro-2,7-naphthyridines, substituted piperazines, hydrazine hydrate1. EtOH, Et₃N, reflux; 2. BuOH, reflux7-R-5-(4-R¹piperazin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]-2,7-naphthyridin-11-amines76-88 nih.gov

Isoxazolo-Annulated Systems:

The synthesis of isoxazolo[5,4-c]-2,7-naphthyridines has been accomplished from 1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. researchgate.net The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium ethoxide, facilitates a coupling reaction with the cyano group, leading to the formation of the isoxazole ring fused to the 2,7-naphthyridine core. researchgate.net These compounds are structurally similar to their pyrazolo[3,4-c]pyridine counterparts, with an oxygen atom replacing a nitrogen atom in the fused five-membered ring. nih.govresearchgate.net

Starting MaterialsReaction ConditionsProductYield (%)Ref
7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, hydroxylamine hydrochlorideEtOH, NaOEtIsoxazolo[5,4-c]-2,7-naphthyridinesNot Specified researchgate.net

Imidazo-Annulated Systems:

A domino annulation/oxidation reaction of heterocyclic ketene (B1206846) aminals and 2-aminochalcones provides a pathway for the selective synthesis of polysubstituted benzo[f]imidazo[2,1-a] rsc.orgacs.orgnaphthyridines. acs.orgnih.govacs.org This method proceeds under mild, additive-free conditions and allows for the assembly of a polycyclic ring system. acs.orgnih.govacs.org The resulting benzo[f]imidazo[2,1-a] rsc.orgacs.orgnaphthyridine derivatives have shown potential as organic optical materials due to their fluorescent properties. nih.govacs.org

Starting MaterialsReaction ConditionsProductYield (%)Ref
Heterocyclic ketene aminals, 2-aminochalconesMild, additive-freePoly-substituted benzo[f]imidazo[2,1-a] rsc.orgacs.orgnaphthyridines43-48 acs.org

Furo-Annulated Systems:

Furo[2,3-c]-2,7-naphthyridine derivatives can be synthesized via a domino heterocyclization reaction. enamine.net The reaction of 2-amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles with substituted oxiranes leads to the formation of 5,6-diamino-8-dialkylamino-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitriles. enamine.net The reaction proceeds through selective opening of the oxirane ring followed by cyclization involving the 3-cyano group of the starting pyridine. enamine.net Another method involves a Smiles rearrangement in the 2,7-naphthyridine series to produce 1-amino-3-oxo-2,7-naphthyridines, which serve as key intermediates for the synthesis of furo[2,3-c]-2,7-naphthyridines. researchgate.net

Starting MaterialsReaction ConditionsProductYield (%)Ref
2-Amino-4-cyanomethyl-6-dialkylamino-3,5-pyridinedicarbonitriles, substituted oxiranesNot Specified5,6-Diamino-8-dialkylamino-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrilesNot Specified enamine.net
1-Amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrilesSmiles Rearrangement1-Amino-3-oxo-2,7-naphthyridines (precursors to furo[2,3-c]-2,7-naphthyridines)High mdpi.com

Cyclopenta-Annulated Systems:

The construction of fused cyclopentane rings on the 2,7-naphthyridine framework has also been explored. For instance, a multicomponent domino reaction of enaminone, malononitrile, and o-phthalaldehyde (B127526) has been established to provide direct access to novel, highly functionalized pentacyclic cyclopenta[b]indeno[1,2,3-de] researchgate.netCurrent time information in Bangalore, IN.naphthyridine derivatives. researchgate.net

An efficient synthesis of novel pentaheterocyclic systems has been developed based on the triazolo[3,4-a]-2,7-naphthyridine core. arkat-usa.orgresearchgate.net One such strategy involves the cyclocondensation of thieno[2,3-c] rsc.orgnih.govCurrent time information in Bangalore, IN.triazolo[3,4-a]-2,7-naphthyridine with formamide (B127407) to yield the corresponding thieno[3,2-d]pyrimidine (B1254671) derivative. arkat-usa.org This intermediate can then be further functionalized to produce N-alkyl, 11-chloro, and 11-amino(hydrazino) derivatives. arkat-usa.org

Another approach involves the reaction of pyrazolo[3,4-c] rsc.orgnih.govCurrent time information in Bangalore, IN.triazolo(tetrazolo)-2,7-naphthyridines with acetylacetone, which results in the formation of a new pentaheterocyclic pyrazolo[3,4-c] rsc.orgnih.govCurrent time information in Bangalore, IN.triazolo(tetrazolo)-2,7-naphthyridine system. arkat-usa.orgresearchgate.net These synthetic routes open avenues for the creation of complex, multi-ring heterocyclic structures with potential biological activities. arkat-usa.org

Starting MaterialReagentsProductRef
Thieno[2,3-c] rsc.orgnih.govCurrent time information in Bangalore, IN.triazolo[3,4-a]-2,7-naphthyridineFormamideThieno[3,2-d]pyrimidine derivative arkat-usa.org
Pyrazolo[3,4-c] rsc.orgnih.govCurrent time information in Bangalore, IN.triazolo(tetrazolo)-2,7-naphthyridinesAcetylacetonePyrazolo[3,4-c] rsc.orgnih.govCurrent time information in Bangalore, IN.triazolo(tetrazolo)-2,7-naphthyridine system arkat-usa.orgresearchgate.net

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 2,7 Naphthyridine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,7-naphthyridine (B1199556) derivatives, offering detailed insights into the molecular skeleton and the chemical environment of each proton and carbon atom. Both ¹H and ¹³C NMR are fundamental in confirming the regiochemistry and substitution patterns of these bicyclic systems.

In the ¹H NMR spectrum of a 2,7-naphthyridine derivative, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents and the positions of the nitrogen atoms. For the parent 2,7-naphthyridine, specific chemical shifts have been reported, which serve as a basis for predicting the spectra of its derivatives. mdpi.com The introduction of an acetyl group at the C-3 position, as in 3-Acetyl-2,7-naphthyridine, is expected to significantly influence the chemical shifts of the neighboring protons, particularly H-1 and H-4.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignments. COSY experiments establish proton-proton coupling networks, while HSQC correlates protons to their directly attached carbon atoms. HMBC experiments are particularly valuable as they reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure and confirm the position of substituents. For instance, an HMBC correlation between the methyl protons of the acetyl group and the C-3 carbon would definitively confirm the location of the acetyl group.

While specific experimental ¹H and ¹³C NMR data for this compound are not widely available in the surveyed literature, incremental calculation methods have been developed to simulate the spectra of one-ring substituted 2,7-naphthyridine derivatives with good accuracy. mdpi.com These methods use the known chemical shifts of the unsubstituted 2,7-naphthyridine as a base and apply substituent-induced chemical shift (SCS) effects.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted and a Hypothetical 3-Substituted 2,7-Naphthyridine in CDCl₃

Proton Unsubstituted 2,7-Naphthyridine mdpi.com Hypothetical this compound (Predicted)
H-1 9.25 (s) 9.30
H-3 7.60 (d) -
H-4 8.60 (d) 8.75
H-5 7.80 (d) 7.85
H-6 8.80 (d) 8.85
H-8 9.70 (s) 9.75
CH₃ (Acetyl) - 2.70 (s)

Note: Predicted values are illustrative and based on general substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted and a Hypothetical 3-Substituted 2,7-Naphthyridine in CDCl₃

Carbon Unsubstituted 2,7-Naphthyridine mdpi.com Hypothetical this compound (Predicted)
C-1 152.5 153.0
C-3 121.0 135.0
C-4 149.8 150.5
C-4a 136.0 136.2
C-5 120.0 120.2
C-6 150.2 150.8
C-8 155.0 155.5
C-8a 138.0 138.3
C=O (Acetyl) - 198.0
CH₃ (Acetyl) - 26.5

Note: Predicted values are illustrative and based on general substituent effects.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2,7-naphthyridine derivatives, electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak (M⁺), which provides the nominal molecular weight. High-Resolution Mass Spectrometry (HRMS) offers a precise mass measurement, allowing for the determination of the molecular formula with high confidence.

The fragmentation patterns observed in the mass spectra of 2,7-naphthyridines provide valuable structural information. For the parent 2,7-naphthyridine, fragmentation is suggested to proceed via the loss of HCN and C₂H₂. mdpi.com In substituted derivatives like this compound, the initial fragmentation often occurs at the substituent. A characteristic fragmentation would be the loss of the acetyl group (CH₃CO•, 43 Da) or a methyl radical (CH₃•, 15 Da) from the molecular ion.

Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and often shows a strong protonated molecule peak [M+H]⁺, further confirming the molecular weight. mdpi.com

Table 3: Expected Mass Spectrometric Data for this compound

Ion m/z (Nominal) Description
[M]⁺ 172 Molecular Ion
[M-CH₃]⁺ 157 Loss of a methyl radical
[M-COCH₃]⁺ 129 Loss of the acetyl radical
[M-HCN]⁺ 145 Loss of hydrogen cyanide from the naphthyridine core

Note: These are predicted fragmentation patterns based on the general behavior of related compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the acetyl substituent, as well as vibrations associated with the aromatic C-H and C=N bonds of the naphthyridine ring system. The structures of newly synthesized 2,7-naphthyridine derivatives are often confirmed by the presence of these characteristic IR bands. researchgate.netarkat-usa.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 2,7-naphthyridine core is a chromophore, and its UV-Vis spectrum typically displays multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the naphthyridine ring. For instance, the introduction of an acetyl group may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Table 4: Expected Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic Technique Feature Expected Wavenumber (cm⁻¹)/Wavelength (nm)
IR C=O Stretch (Acetyl) ~1690-1710
IR Aromatic C=C and C=N Stretches ~1500-1600
IR Aromatic C-H Stretch ~3000-3100
UV-Vis π→π* Transitions ~250-350

Note: These are approximate ranges based on typical values for similar functional groups and aromatic systems.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

In cases where stereocenters are present, such as in hydrogenated derivatives of 2,7-naphthyridine, X-ray crystallography is essential for determining the absolute stereochemistry. While this compound itself is achiral, X-ray crystallography would provide definitive proof of its planar structure and the orientation of the acetyl group relative to the naphthyridine ring. The crystal packing analysis can also reveal intermolecular interactions such as hydrogen bonding or π-π stacking. Although no specific crystal structure for this compound was found in the searched literature, this technique remains the gold standard for structural confirmation.

V. Computational and Theoretical Investigations of 2,7 Naphthyridine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic landscape of 2,7-naphthyridine (B1199556) derivatives. These methods are used to determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

The electronic structure of the 2,7-naphthyridine core is characterized by a delocalized π-electron system across the bicyclic framework. The presence and position of the two nitrogen atoms significantly influence the electron density distribution, creating regions of differing electrostatic potential. For instance, the nitrogen atoms generally exhibit negative electrostatic potential due to their higher electronegativity and the presence of lone pairs of electrons, making them potential sites for electrophilic attack or hydrogen bonding.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For various aza-derivatives of naphthalene, DFT calculations have been used to explore their reactivity and chemistry. nih.gov Theoretical studies on push-pull naphthyridine chromophores have demonstrated that substituent effects can effectively tune the FMO energy gap, which has significant implications for applications like non-linear optics. rsc.org

Global quantum molecular descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of reactivity. These descriptors are presented in the table below for a generic 2,7-naphthyridine system based on typical computational findings in the literature.

DescriptorFormulaTypical Significance
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (σ) 1 / ηReciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) - (ELUMO + EHOMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ) Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Measures the propensity of a species to accept electrons.

This table provides a conceptual framework based on established theoretical chemistry principles and findings for related heterocyclic systems.

Furthermore, electrostatic potential (ESP) charge calculations have been employed to understand reaction regioselectivity in 2,7-naphthyridine derivatives. For example, in the SNAr reactions of 1,3-dichloro-2,7-naphthyridines, ESP calculations revealed only a negligible difference in the charges of the two carbon atoms attached to the chlorine atoms, suggesting that steric hindrance, rather than electronics, dictates the reactivity at these sites. researchgate.net

Molecular Dynamics Simulations of 2,7-Naphthyridine Derivatives

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. These simulations are particularly valuable for understanding how 2,7-naphthyridine derivatives behave in a biological environment, such as when interacting with a protein.

MD simulations have been utilized to explore the conformational landscape of 2,7-naphthyridine derivatives. nih.gov For instance, a quenched molecular dynamics approach has been used where high-temperature simulations (e.g., at 500 K for 10 ns) are performed to extensively sample the possible shapes a molecule can adopt. nih.gov The results of such simulations can be visualized using techniques like Principal Component Analysis (PCA) to map the conformational landscape onto a two-dimensional space. nih.gov

In the context of drug discovery, MD simulations are crucial for assessing the stability of a ligand-receptor complex. nih.gov After a potential drug molecule, such as a 2,7-naphthyridine derivative, is docked into the active site of a protein, MD simulations can be run to observe how the complex behaves in a simulated physiological environment. nih.gov This analysis can reveal whether the initial binding pose is stable, identify key interactions that persist over time, and calculate the binding free energy of the complex using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov Such studies have been performed on naphthyridine derivatives targeting various proteins, providing evidence for the stability of the protein-ligand complexes. nih.gov

In Silico Ligand-Receptor Docking and Binding Interaction Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.

Numerous studies have reported the use of molecular docking for various naphthyridine isomers, including 1,8-naphthyridine (B1210474) and the broader naphthyridine class, to identify potential inhibitors for a range of biological targets. nih.govrsc.orgtandfonline.com For example, naphthyridine derivatives have been screened in silico against the Nsp16-Nsp10 protein complex of SARS-CoV-2, where several compounds showed higher binding affinity than the co-crystalized ligand. nih.gov Similarly, 1,8-naphthyridine derivatives have been docked into the active site of the human histamine (B1213489) H1 receptor, revealing key hydrogen bonding and hydrophobic interactions. rsc.org

The docking process typically involves scoring functions that estimate the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals specific interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often drive the binding process.

π-π Stacking: Interactions between aromatic rings.

van der Waals Forces: General non-specific interactions.

In a study on rhodanine (B49660) derivatives, a compound containing a 1,7-naphthyridine (B1217170) moiety was shown to form two π-π stacking interactions with Phe1047 and Hie1026 residues in the binding site of a target protein. scirp.org The stability of such complexes is further evaluated by calculating the binding free enthalpy (ΔGbind) using methods like the Prime/MM-GBSA approach, which often corroborates the docking scores. scirp.org

The table below summarizes typical interactions observed in docking studies of naphthyridine derivatives with protein targets, which would be anticipated for 3-Acetyl-2,7-naphthyridine.

Interaction TypeInteracting Residues (Examples)Significance in Binding
Hydrogen Bonding Asp, Ser, Tyr, ArgProvides specificity and directional interaction.
π-π Stacking Phe, Tyr, HisStabilizes the complex through aromatic ring interactions.
Hydrophobic Leu, Val, Ala, IleContributes significantly to the overall binding energy.
C-H Interaction VariousWeaker interactions that contribute to binding affinity.

This table is a generalized representation based on docking studies of various naphthyridine derivatives. rsc.orgscirp.orgresearchgate.net

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are also employed to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For 2,7-naphthyridine derivatives, a method has been developed to calculate the chemical shifts for ¹H- and ¹³C-NMR spectra with good accuracy. mdpi.com This approach uses the spectral data of the unsubstituted 2,7-naphthyridine as a base and applies substituent-induced chemical shift increments. The deviation from experimental data is typically low, around ±0.2 ppm for proton spectra and ±4.5 ppm for carbon spectra. mdpi.com

Quantum chemical calculations can also predict vibrational spectra (FTIR and FT-Raman). For the related 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, DFT calculations have been used to interpret the experimental spectra, including the identification of overtone and combination bands and the analysis of intermolecular hydrogen bonding. worldscientific.com

Furthermore, theoretical calculations are instrumental in elucidating reaction mechanisms. For example, the mechanism of complexation between ureido-pyrimidinone and 2,7-diamido-naphthyridine has been investigated using a combination of spectroscopic methods and simulations, revealing the presence of kinetically controlled pathways. scispace.com Similarly, the proposed mechanism for the rearrangement of 7-aryloxazolo[5,4-b]pyridines into benzo[c] rsc.orgnih.govnaphthyridinones was studied in detail using quantum chemical calculations to understand the key elementary reaction steps. researchgate.net These studies showcase the power of computational chemistry to predict and explain the course of chemical reactions involving naphthyridine systems.

Vi. Biological Activities and Mechanistic Insights of 2,7 Naphthyridine Derivatives

Antineoplastic and Cytotoxic Activities of 2,7-Naphthyridine (B1199556) Derivatives

Derivatives of 2,7-naphthyridine have demonstrated promising potential as anticancer agents. benthamdirect.comresearchgate.net Their mechanisms of action often involve the induction of apoptosis, modulation of the cell cycle, and interference with key oncogenic signaling pathways.

In Vitro Studies on Cancer Cell Lines

A number of 2,7-naphthyridine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, 1-amino-4-phenyl-2,7-naphthyridine has shown cytotoxic activity against human lung and breast cancer cell lines. mdpi.com Hadranthine B, another 2,7-naphthyridine derivative, exhibited in vitro cytotoxicity against human malignant melanoma, epidermoid carcinoma, ductal carcinoma, and ovary carcinoma cell lines with IC₅₀ values ranging between 3–6 μg/mL. mdpi.com Furthermore, some benzo[c] nih.govnih.govnaphthyridine derivatives have been found to be active against breast, lung, and colon cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed EffectReference
1-amino-4-phenyl-2,7-naphthyridineHuman lung and breast cancerCytotoxic activity mdpi.com
Hadranthine BHuman malignant melanoma, epidermoid carcinoma, ductal carcinoma, ovary carcinomaIC₅₀ values between 3–6 μg/mL mdpi.com
Benzo[c] nih.govnih.govnaphthyridine derivativesBreast, lung, and colon cancerAnticancer activity
2,7-Naphthyridine-3-carboxylic acid derivativesVarious cancer cell linesSignificant cytotoxic effects

Investigations of Apoptosis, Cell Cycle Modulation, and Other Cellular Mechanisms

The anticancer effects of 2,7-naphthyridine derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle in cancer cells. Some derivatives may induce apoptosis through the generation of reactive oxygen species (ROS). The novel dihydrobenzofuro[4,5-b] mdpi.comnih.govnaphthyridin-6-one derivative, MHY-449, has been shown to induce apoptosis and modulate the cell cycle in HCT116 human colon cancer cells. spandidos-publications.com This induction of apoptosis was evidenced by the formation of apoptotic bodies and DNA fragmentation. spandidos-publications.com The process of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. spandidos-publications.com The extrinsic pathway is initiated by the binding of death receptors with their ligands, leading to the activation of a cascade of caspases, which are key executioners of apoptosis. spandidos-publications.com

Modulation of Specific Oncogenic Pathways (e.g., AKT/mTOR, ERK, JNK)

The aberrant activity of signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways is a hallmark of many cancers. nih.gov The ERK pathway, in particular, is a crucial regulator of cell proliferation, differentiation, and survival. nih.gov Some 2,7-naphthyridine derivatives have been found to modulate these oncogenic pathways. For instance, some (7-aryl-1,5-naphthyridin-2-yl)ureas have been identified as dual inhibitors of ERK2 and Aurora B kinases, demonstrating antiproliferative activity against cancer cells. researchgate.net The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell growth and proliferation and is frequently overexpressed in various cancers. mdpi.com The activation of mTORC1, a component of this pathway, can be driven by oncogenic mutations in upstream components like PI3K and Akt.

Antimicrobial Properties of 2,7-Naphthyridine Derivatives

In addition to their anticancer properties, 2,7-naphthyridine derivatives have also been recognized for their antimicrobial activities. benthamdirect.comresearchgate.net

Antibacterial Activity Against Various Strains

The naphthyridine framework has been associated with antibacterial effects. For example, decahydro-2,7-naphthyridine (B1630171) derivatives have demonstrated broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds involves the disruption of bacterial cell wall synthesis and the inhibition of critical metabolic pathways.

Antifungal and Antiviral Efficacy

Certain 2,7-naphthyridine derivatives have also shown potential as antifungal and antiviral agents. sciencegate.app Hadranthine A, for example, displayed activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL. mdpi.com Furthermore, metal complexes of some 2,7-naphthyridine derivatives have shown higher antifungal activity than the free ligands, with notable activity against Candida tropicalis. sciencegate.app The antiviral properties of some derivatives are thought to stem from their ability to interfere with viral replication processes.

Compound/DerivativeMicrobial Strain(s)Observed EffectReference
Decahydro-2,7-naphthyridine derivativesGram-positive and Gram-negative bacteriaBroad-spectrum antimicrobial properties
Hadranthine ACandida albicansMIC = 20 μg/mL mdpi.com
Chromium complexes of 2,7-naphthyridine derivativesCandida tropicalisMIC₅₀ values between 7.8 and 15.6 μg mL−1 sciencegate.app

Neurotropic and Central Nervous System (CNS) Activities

Derivatives of 2,7-naphthyridine have shown significant activity within the central nervous system, exhibiting a range of neurotropic effects including sedative, tranquilizing, and anticonvulsant properties.

The specific compound 3-Acetyl-2,7-naphthyridine has been identified as a naturally occurring alkaloid with notable effects on the central nervous system. It was originally isolated from the roots and rhizomes of Valeriana officinalis, a plant long used in traditional medicine for its calming effects. mdpi.commdpi.com Subsequent research confirmed that This compound exhibits sedative and tranquilizer activity. mdpi.commdpi.com This finding is consistent with the broader pharmacological profile of other naphthyridine alkaloids, some of which have been reported to possess hypnotic and sedative properties through their interaction with the CNS. mdpi.com

The 2,7-naphthyridine scaffold is a promising framework for the development of anticonvulsant agents. nih.govacs.orgnih.gov A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines were synthesized and evaluated for their neurotropic activity. researchgate.net Several of these compounds displayed high anticonvulsant activity, particularly in protecting against pentylenetetrazol-induced convulsions, with some surpassing the efficacy of the established antiepileptic drug ethosuximide. researchgate.net

Structure-activity relationship (SAR) studies revealed that the anticonvulsant potency was significantly influenced by the substituents on the piperazine (B1678402) ring and the 2,7-naphthyridine core. researchgate.net Docking studies for the most active compounds suggested a potential interaction with the GABA-A receptor, a key component of the GABAergic system which is the primary inhibitory neurotransmitter system in the CNS. This interaction provides a plausible mechanism for the observed anticonvulsant effects. The most active compounds from this study are detailed below.

CompoundSubstituentsAnticonvulsant Activity Highlight
3iBenzyl (B1604629) group at position 7 of the 2,7-naphthyridine ring; Diphenylmethyl group on piperazineHighly active in pentylenetetrazole test. researchgate.net
4iPyrimido-fused system with a benzyl group; Diphenylmethyl group on piperazineMost active compound in pentylenetetrazole test with a high therapeutic index. researchgate.net
4aPyrimido-fused system with an isopropyl group; Methyl group on piperazineShowed high anticonvulsant and psychotropic activity. researchgate.net
3hBenzyl group at position 7 of the 2,7-naphthyridine ring; Phenyl group on piperazineHighly active in pentylenetetrazole test.

Sedative and Tranquilizer Effects of this compound

Enzyme and Kinase Inhibition Profiles of 2,7-Naphthyridine Derivatives

The rigid, planar structure of the 2,7-naphthyridine ring system makes it an effective scaffold for designing inhibitors that can fit into the ATP-binding sites of various enzymes and kinases, many of which are implicated in diseases such as cancer and inflammation.

Derivatives of 2,7-naphthyridine have been identified as potent inhibitors of a wide array of protein kinases. merckmillipore.com

c-Kit, VEGFR-2, and MET: The 2,7-naphthyridone scaffold has emerged as a privileged structure for targeting receptor tyrosine kinases involved in oncogenesis. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones were developed as potent inhibitors of c-Kit, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and MET. merckmillipore.comglpbio.com These kinases are crucial for tumor cell proliferation, angiogenesis, and metastasis. In a separate study, new 2,7-naphthyridone-based derivatives were identified as dual inhibitors of c-Met and VEGFR-2. mdpi.com Furthermore, 8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were optimized to create selective MET kinase inhibitors. researchgate.netaatbio.com

PDK-1: Dibenzo[c,f] mdpi.comnaphthyridines were discovered through high-throughput screening to be novel, potent, and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). rcsb.orgsemanticscholar.org PDK-1 is a central kinase in the PI3K signaling pathway, which is critical for cell growth and survival and is often dysregulated in cancer. rcsb.org

PDE-5: Novel 2,7-naphthyridine derivatives have been disclosed as a new structural class of highly potent and specific inhibitors of phosphodiesterase type 5 (PDE5). nih.gov PDE5 is the enzyme responsible for the degradation of cyclic GMP, and its inhibition is a validated strategy for the treatment of erectile dysfunction.

SYK, Btk, and TNFα: The inhibitory activity of naphthyridine derivatives extends to non-receptor tyrosine kinases and cytokines. A 2,7-naphthyridin-1-one derivative was identified as a potent inhibitor of Spleen Tyrosine Kinase (SYK), an enzyme involved in immune signaling. rcsb.org While specific data for 2,7-naphthyridine inhibitors of Bruton's tyrosine kinase (Btk) and Tumor Necrosis Factor alpha (TNFα) are limited, related naphthyridine isomers have shown significant activity. For example, 1,6-naphthyridine (B1220473) derivatives are potent Btk inhibitors, and certain 1,5-naphthyridine (B1222797) alkaloids reduce TNFα production, indicating the potential of the broader naphthyridine class against these targets. acs.orgnih.gov

The table below summarizes the inhibitory activities of selected 2,7-naphthyridine derivatives against various kinases.

Target KinaseCompoundInhibitory Activity (IC₅₀)
c-KitCompound 9k8.5 nM merckmillipore.com
VEGFR-2Compound 10r31.7 nM merckmillipore.com
VEGFR-2Compound 10l56.5 nM merckmillipore.com
METCompound 17c13.8 nM researchgate.netaatbio.com
PDK-1Dibenzo[c,f] mdpi.comnaphthyridine 160 nM rcsb.org
PDE-5Compound 4c0.23 nM nih.gov
SYK6-[[(3R,4R)-3-Aminooxan-4-yl]amino]-8-(1H-indol-7-ylamino)-2H-2,7-naphthyridin-1-one55.0 nM rcsb.org

Inspired by natural products known to inhibit cholinesterases, researchers have explored the 2,7-naphthyridine scaffold for activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease.

A series of 8-hydroxy-2,7-naphthyridin-2-ium salts were synthesized and evaluated for their inhibitory potential. The study identified compounds that acted as dual inhibitors, targeting both AChE and BChE, as well as derivatives that showed preferential inhibition of one enzyme over the other. Specifically, benzylated compounds 3c and 3e were effective dual inhibitors, while the tetracyclic derivative 3f was a more potent inhibitor of AChE than BChE. These findings highlight that the 2,7-naphthyridine framework can be successfully modified to generate selective or dual-acting cholinesterase inhibitors.

CompoundTarget EnzymeInhibition Profile
Compound 3cAChE & BChEDual inhibitor.
Compound 3eAChE & BChEDual inhibitor.
Compound 3fAChE & BChEPreferential AChE inhibitor.

Topoisomerase Inhibition

Topoisomerases are crucial enzymes in DNA replication and transcription, making them a key target in cancer chemotherapy. mdpi.com Certain polycyclic alkaloids containing the 2,7-naphthyridine scaffold, such as pyridoacridines, are known to act as topoisomerase II inhibitors. mdpi.com For instance, the marine-derived alkaloid deoxyamphimedine, a pyridoacridine analog, has been identified as a topoisomerase II inhibitor. mdpi.com While much of the research on naphthyridine-based topoisomerase inhibitors has focused on the 1,8-naphthyridine (B1210474) isomer, such as nalidixic acid derivatives that target DNA gyrase and topoisomerase IV, the activity of related structures suggests a broader potential for the naphthyridine class. nih.gov Novel series of naphthyridine derivatives are being designed and evaluated as potential topoisomerase I inhibitors, with some compounds showing significant inhibitory effects that lead to DNA strand breaks and cancer cell apoptosis. acs.org

Immunomodulatory and Anti-inflammatory Potentials

Derivatives of the 2,7-naphthyridine scaffold have shown notable immunomodulatory and anti-inflammatory properties. Specifically, 1-oxo-2,7-naphthyridine derivatives are considered potential therapeutic agents for managing inflammatory immune disorders and chronic inflammation. mdpi.com The anti-inflammatory mechanism of naphthyridine compounds often involves the reduction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. mdpi.com This leads to a decrease in the production of nitric oxide (NO) and the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

For example, studies on 1,6-naphthyridine alkaloid dimers, alopecuroides B and C, demonstrated strong anti-inflammatory effects by significantly reducing TNF-α and IL-6 levels in lipopolysaccharide-induced RAW 264.7 cells. nih.gov Similarly, certain canthinone-type alkaloids with a 1,5-naphthyridine core reduce the production of pro-inflammatory mediators like TNF-α and various interleukins in models of colitis. nih.gov While these examples are from different naphthyridine isomers, they highlight a class-wide potential for immunomodulation. Research on pyrazolo[3,4-b]pyridine derivatives, which are structurally related, also points to anti-inflammatory activity. mdpi.com

Structure-Activity Relationship (SAR) Studies of 2,7-Naphthyridine Analogues

Understanding the relationship between the chemical structure of 2,7-naphthyridine analogues and their biological activity is crucial for designing more potent and selective therapeutic agents.

The biological efficacy of 2,7-naphthyridine derivatives is highly dependent on the nature and position of various substituents.

Kinase Inhibition: For 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives acting as c-Kit and VEGFR-2 kinase inhibitors, substitutions at the 8-position are critical. An 8-amino-substituted scaffold was identified as a new lead structure for these kinase inhibitors. dntb.gov.ua Compound 9k , featuring a quinolin-4-ylmethyl)amino group at this position, demonstrated excellent c-Kit inhibitory activity (IC₅₀ = 8.5 nM). dntb.gov.uamdpi.com Furthermore, compounds 10l and 10r showed good VEGFR-2 inhibitory activity, with IC₅₀ values of 56.5 and 31.7 nM, respectively. dntb.gov.ua

Anticonvulsant Activity: In a series of pyrazolo[3,4-c]-2,7-naphthyridines, the substituent on the piperazine ring at position 5 significantly influenced anticonvulsant activity. The presence of a diphenylmethyl group was found to be beneficial. mdpi.com Moreover, a benzyl group at the seventh position of the 2,7-naphthyridine ring resulted in higher activity compared to an isopropyl group at the same position. mdpi.com Conversely, introducing a methyl group or replacing it with ethyl and phenyl groups on the piperazine ring generally led to decreased activity. mdpi.com

PDE5 Inhibition: For 1,7- and 2,7-naphthyridine derivatives designed as phosphodiesterase type 5 (PDE5) inhibitors, specific substitutions led to remarkable potency and selectivity. nih.gov A 2,7-naphthyridine derivative, compound 4c , exhibited potent PDE5 inhibition with an IC₅₀ value of 0.23 nM and over 100,000-fold selectivity against other PDE isoforms. nih.gov This compound proved to be more potent in relaxing isolated rabbit corpus cavernosum than sildenafil. nih.gov

Compound ClassTarget/ActivityKey Substituent ModificationEffect on EfficacyReference
Pyrazolo[3,4-c]-2,7-naphthyridinesAnticonvulsantDiphenylmethyl group on piperazine ringIncreased activity mdpi.com
Pyrazolo[3,4-c]-2,7-naphthyridinesAnticonvulsantBenzyl group at position 7More active than isopropyl group mdpi.com
2-Phenyl-2,7-naphthyridin-1(2H)-onesc-Kit Kinase Inhibition(Quinolin-4-ylmethyl)amino group at position 8Potent inhibition (IC₅₀ = 8.5 nM) dntb.gov.uamdpi.com
2,7-NaphthyridinesPDE5 InhibitionSpecific substitutions leading to compound 4cPotent and highly selective inhibition (IC₅₀ = 0.23 nM) nih.gov

The stereochemistry of substituents can have a profound impact on the biological activity of chiral molecules. While extensive research exists for some naphthyridine isomers, data specifically detailing the stereochemical influence on the activity of 2,7-naphthyridine derivatives is less common in the reviewed literature. However, studies on other isomers highlight the importance of this factor. For instance, in a series of chiral 7-substituted 1,8-naphthyridine analogues, the configuration of methyl groups on a diazabicyclo[2.2.1]heptan-2-yl substituent was shown to influence their effects on blood pressure in dogs, demonstrating a clear stereochemical influence on a biological outcome. acs.org This underscores the need for similar detailed stereochemical investigations within the 2,7-naphthyridine series to fully optimize their therapeutic potential.

Impact of Substituent Modifications on Biological Efficacy

Investigation of Drug Resistance Reversal Mechanisms, including Efflux Pump Inhibition

Multidrug resistance (MDR), often mediated by the overexpression of efflux pumps, is a major obstacle in chemotherapy for both cancer and infectious diseases. uj.edu.plmdpi.com Efflux pumps are membrane transporters that actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. mdpi.com Inhibitors of these pumps (EPIs) can restore the effectiveness of antibiotics or anticancer drugs. mdpi.com

Research has shown that tricyclic compounds, including phenothiazines and acridines, can reverse MDR. uj.edu.pl This has led to the investigation of related heterocyclic systems like naphthyridines. Studies on benzo[b]-1,8-naphthyridine derivatives have demonstrated their ability to reverse MDR in tumor cell lines, with some compounds showing more potent chemosensitizing activity than the reference drug verapamil. researchgate.net

While much of the existing research on naphthyridines as EPIs focuses on the 1,8-naphthyridine scaffold, the findings suggest a potential class effect. mdpi.com For example, certain 1,8-naphthyridine derivatives have been identified as inhibitors of staphylococcal efflux pumps like NorA and MepA. mdpi.com A key advantage of some of these naphthyridine-based EPIs is their lack of intrinsic antibacterial activity, which may reduce the likelihood of bacteria developing resistance to the inhibitor itself. mdpi.com The potential of 2,7-naphthyridine derivatives to act as efflux pump inhibitors remains a promising area for future investigation to combat multidrug resistance.

Vii. Advanced Applications and Broader Research Prospects of 2,7 Naphthyridine Compounds

Role in Coordination Chemistry and Metal Complexation

The presence of two nitrogen atoms in the 2,7-naphthyridine (B1199556) core provides excellent coordination sites for metal ions, leading to the formation of a diverse array of metal complexes. The rigid and planar structure of the naphthyridine unit can be strategically functionalized to create polydentate ligands capable of forming stable mononuclear, dinuclear, or polynuclear complexes.

The synthesis of metal-2,7-naphthyridine complexes typically involves the reaction of a 2,7-naphthyridine-based ligand with a suitable metal salt. The resulting complexes are characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties.

A variety of dinuclear and tetranuclear first-row transition metal complexes have been synthesized using the dinucleating ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). researchgate.netrsc.org The rigidity of the DPFN ligand enforces a pseudo-octahedral geometry around the metal centers, which can be bridged by ligands such as chloro, hydroxo, and aqua, forming a "diamond" shaped configuration with metal-metal distances ranging from 2.7826(5) to 3.2410(11) Å. researchgate.netrsc.org These complexes are typically characterized using electronic spectroscopy, electrochemistry, and potentiometric titration methods. researchgate.netrsc.org

Similarly, mono- and dinuclear copper complexes with 2,7-bis(2-pyridyl)-1,8-naphthyridine have been synthesized and their molecular structures determined by X-ray crystallography. acs.org The synthesis of dicopper(I) and disilver(I) complexes with 1,8-naphthyridine (B1210474) (napy) has also been reported, where two napy ligands bridge the two metal centers. researchgate.net The resulting [Cu2(napy)2]2+ cation exhibits a nearly linear geometry at each copper atom and a short Cu-Cu distance of 2.506(2) Å. researchgate.net

Furthermore, the synthesis and crystal structures of two new metal-radical complexes involving Ni(II) and Zn(II) have been reported. scirp.org X-ray analysis revealed that both complexes have similar configurations but different spatial symmetries. scirp.org For instance, one complex crystallizes in the triclinic Pī space group, while the other is in the monoclinic C2/c space group. scirp.org

The following table summarizes some of the synthesized metal-2,7-naphthyridine complexes and their key structural features.

LigandMetal Ion(s)Complex TypeKey Structural FeaturesReference(s)
2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN)First-row transition metalsDinuclear, TetranuclearPseudo-octahedral geometry, "diamond" shape, M-M distances: 2.7826(5) - 3.2410(11) Å researchgate.netrsc.org
2,7-bis(2-pyridyl)-1,8-naphthyridineCopperMononuclear, Dinuclear- acs.org
1,8-naphthyridine (napy)Copper(I), Silver(I)DinuclearBridging napy ligands, nearly linear geometry at metal centers, Cu-Cu distance: 2.506(2) Å researchgate.net
Bidentate imino nitroxide ligandNi(II), Zn(II)MononuclearDistorted octahedral configuration scirp.org

The well-defined structures and tunable electronic properties of metal-2,7-naphthyridine complexes make them valuable in the fields of catalysis and supramolecular chemistry.

In catalysis, dinuclear complexes of 2,7-naphthyridine derivatives are of particular interest as they can mimic the active sites of metalloenzymes. escholarship.org The open coordination sites on these complexes can accommodate terminal ligands in a syn geometry, which is a desirable feature in catalyst design. researchgate.netrsc.org For example, ruthenium complexes containing 2- and 7-substituted 1,8-naphthyridinyl based ligands have been investigated for the transfer hydrogenation of aldehydes in aqueous media, using formate/formic acid as the hydrogen source. ntu.edu.tw

In the realm of supramolecular chemistry, 2,7-diamido-1,8-naphthyridine (Napy) units are utilized for their ability to form quadruple hydrogen bonds, leading to the formation of supramolecular graft copolymers. acs.org A supramolecular protection strategy has been employed during acyclic diene metathesis (ADMET) polymerization to prevent the coordination of the naphthyridine to the ruthenium catalyst. acs.org The study of such systems has also highlighted the critical role of purity, as minute impurities can significantly impact the morphology and function of these complex supramolecular assemblies. nih.gov Furthermore, naphthyridine-based helical foldamers and macrocycles have been synthesized, and their cation binding and supramolecular assembly properties have been explored. acs.org

Synthesis and Characterization of Metal-2,7-Naphthyridine Complexes

Integration into Materials Science and Optoelectronic Devices

The inherent photophysical properties of the 2,7-naphthyridine core, combined with the versatility of its chemical modification, have led to the development of novel materials for optoelectronic devices and sensors.

Derivatives of 2,7-naphthyridine often exhibit interesting luminescent properties, including fluorescence and phosphorescence, which can be tuned by introducing different functional groups. researchgate.net For instance, two novel 2,7-naphthyridine derivatives with twisted molecular conformations have been shown to display phosphorescence. researchgate.net

The development of thermally activated delayed fluorescence (TADF) emitters based on 1,8-naphthyridine has shown great promise for organic light-emitting diodes (OLEDs). Donor-acceptor type molecules incorporating a naphthyridine acceptor have been designed to exhibit TADF, with some achieving high external quantum efficiencies (EQEs). researchgate.netvu.ltnih.gov For example, a green TADF OLED based on a 1,8-naphthyridine derivative exhibited a maximum EQE of 16.4% and a high power efficiency of 57.1 lm/W. acs.org Another study reported blue OLEDs based on 2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND) and its tert-butyl derivative, achieving maximum EQEs of 15.3% and 20.9%, respectively. researchgate.net

The following table provides a summary of the performance of some OLEDs based on 2,7-naphthyridine derivatives.

EmitterHostMax. EQE (%)Emission ColorReference(s)
2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND)-15.3Blue researchgate.net
2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND)-20.9Blue researchgate.net
10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazineo-DibzBz16.4Green acs.org
tCz-NDmCP17.6Deep-blue vu.ltscispace.com
MetCz-NDmCP13.5Sky-blue vu.ltscispace.com

The ability of 2,7-naphthyridine derivatives to exhibit changes in their photophysical properties upon interaction with specific analytes has been harnessed for the development of molecular sensors.

Highly selective and sensitive colorimetric and fluorescent "Turn Off" chemosensors for the detection of Ni2+ in aqueous media have been developed based on benzo[c]pyrazolo scirp.orgnih.govnaphthyridines. nih.govresearchgate.net These sensors show a distinct color change from yellow to red in the presence of Ni2+ and have detection limits in the micromolar range. nih.govresearchgate.net

Furthermore, 2,7-naphthyridine derivatives have been utilized as fluorophores in the design of fluorescent probes. An ultrafast fluorescent probe for the detection of thiophenol was developed, exhibiting a large Stokes shift and high fluorescence enhancement. nih.gov Another fluorescent chemosensor based on a naphthyridine-boronic acid derivative has been synthesized for the dual detection of Hg2+ and d-fructose. nih.gov A tetraphenylethene-naphthyridine-based aggregation-induced emission (AIE) fluorogen has also been shown to be a highly sensitive sensor for silver ions. acs.org Additionally, a novel ruthenium(II) polypyridyl complex bearing a 1,8-naphthyridine ligand has been developed as a selective and sensitive fluorescent chemosensor for Cu2+ and Fe3+ ions. mdpi.com

Viii. Concluding Remarks and Future Research Directions

Current Challenges in 3-Acetyl-2,7-naphthyridine Research

Despite the growing interest, the synthesis and functionalization of the 2,7-naphthyridine (B1199556) core, including the specific derivative this compound, are not without their difficulties. Researchers frequently encounter challenges related to:

Regioselectivity: The presence of two nitrogen atoms in the bicyclic system can lead to a mixture of isomers during synthetic transformations, complicating purification and reducing yields. For instance, the hydrogenation of 2,7-naphthyridine can result in both 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro derivatives depending on the catalytic system used.

Steric Hindrance and Electronic Effects: The inherent structure of the 2,7-naphthyridine scaffold can present steric and electronic challenges for the introduction of new functional groups, making derivatization more difficult compared to other naphthyridine isomers like the 1,8-naphthyridines.

Limited Commercial Availability of Starting Materials: The availability of diverse and functionalized 2,7-naphthyridine precursors is less extensive than for other common heterocyclic systems, which can stifle the exploration of novel derivatives.

Table 1: Key Research Challenges
ChallengeDescription
Regioselective Synthesis Difficulty in controlling the position of functional groups on the naphthyridine core, often leading to isomeric mixtures.
Functionalization Steric and electronic constraints of the 2,7-naphthyridine ring can hinder the introduction of diverse substituents.
Precursor Availability Limited commercial sources for advanced or functionalized 2,7-naphthyridine starting materials.

Emerging Methodologies and Technologies for 2,7-Naphthyridine Synthesis and Investigation

To address the aforementioned challenges, chemists are continuously developing innovative synthetic strategies and employing advanced analytical techniques.

Novel Synthetic Approaches:

Multi-component Reactions: Three-component reactions have emerged as an efficient method for the construction of dihydro-2,7-naphthyridine-1-ones, which are valuable precursors for a variety of analogs, including those of the natural product lophocladine A. acs.org

Rearrangement Reactions: The Smiles rearrangement has been successfully applied in the 2,7-naphthyridine series, providing a novel pathway to synthesize 1-amino-3-oxo-2,7-naphthyridines, which are key intermediates for fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. nih.govresearchgate.net

Transition-Metal Catalysis: Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are increasingly used for the late-stage functionalization of the 2,7-naphthyridine core, allowing for the introduction of aryl and heteroaryl moieties.

Flow Chemistry: The use of continuous flow reactors is being explored for the industrial-scale synthesis of 2,7-naphthyridine derivatives, offering advantages in terms of scalability, safety, and purity. arkat-usa.org

Advanced Investigative Techniques:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation and differentiation of isomers. mdpi.com Mass spectrometry is vital for determining molecular weight and fragmentation patterns. mdpi.com

X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is essential for understanding the precise stereochemistry and intermolecular interactions of 2,7-naphthyridine derivatives.

Computational Chemistry: Density Functional Theory (DFT) calculations are being employed to predict and understand the electronic properties, reactivity, and non-linear optical (NLO) behavior of 2,7-naphthyridine derivatives, guiding the design of new functional materials. rsc.org

Table 2: Emerging Methodologies and Technologies
CategoryMethodology/TechnologyApplication in 2,7-Naphthyridine Research
Synthesis Multi-component ReactionsEfficient construction of complex naphthyridine cores. acs.org
Smiles RearrangementNovel route to functionalized 2,7-naphthyridine intermediates. nih.govresearchgate.net
Transition-Metal CatalysisLate-stage functionalization and derivatization.
Flow ChemistryScalable and efficient industrial synthesis. arkat-usa.org
Investigation Advanced NMR TechniquesDetailed structural characterization and isomer differentiation. mdpi.com
X-ray CrystallographyDefinitive 3D structural analysis.
DFT CalculationsPrediction of electronic and optical properties. rsc.org

Potential Avenues for Advanced Functional Material Development

The unique electronic properties of the 2,7-naphthyridine scaffold make it a promising candidate for the development of advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): Derivatives of 2,7-naphthyridine are being investigated for their potential use in OLEDs due to their favorable electronic and light-emitting properties.

Sensors and Semiconductors: The electronic characteristics of these compounds make them suitable for applications in chemical sensors and semiconductor devices, where they can be used to detect analytes through changes in conductivity or fluorescence.

Non-linear Optical (NLO) Materials: Computational studies have shown that push-pull chromophores based on the 2,7-naphthyridine framework can exhibit significant NLO properties, which could be harnessed for applications in optical switching and other photonic technologies. rsc.org

Strategic Directions for Exploration of Novel Biological Activities and Targets

The broad spectrum of biological activities exhibited by 2,7-naphthyridine derivatives continues to drive research into new therapeutic applications. researchgate.netbenthamdirect.com

Kinase Inhibition: The 2,7-naphthyridine scaffold has been identified as a privileged structure for the development of kinase inhibitors. A recent patent application has disclosed novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a promising target for cancer therapy. acs.orgnih.gov This highlights a strategic direction towards developing selective inhibitors for other clinically relevant kinases.

Neurotropic Agents: Derivatives of 2,7-naphthyridine have shown potential as neurotropic agents, with some compounds exhibiting anticonvulsant and other central nervous system activities. nih.gov Future research could focus on optimizing these properties and identifying specific neuronal targets.

Antimicrobial and Antiparasitic Agents: The antimicrobial properties of 2,7-naphthyridine derivatives are well-documented. benthamdirect.com A strategic approach would involve the synthesis of novel derivatives and their evaluation against drug-resistant microbial strains and parasites.

Targeting Protein-Protein Interactions: The rigid, planar structure of the 2,7-naphthyridine core could be exploited to design molecules that modulate protein-protein interactions, which are implicated in a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the natural sources and isolation methods for 3-Acetyl-2,7-naphthyridine?

  • Answer : this compound is an alkaloid isolated from valerian (Valeriana officinalis). Isolation typically involves solvent extraction followed by chromatographic purification. Janot et al. (1979) employed crystallization and structural analysis to confirm its identity, highlighting the importance of spectroscopic techniques (e.g., NMR, IR) for validation .

Q. What synthetic routes are available for this compound?

  • Answer : A common method involves cyclocondensation of precursors such as 3-cyano-4-methylpyridine with acetonitrile under basic conditions (e.g., potassium t-butoxide in dimethylformamide). Barbu et al. (2000) optimized this route using recrystallization from toluene to improve yield . Alternative pathways include alkylation of hydrazino intermediates, as seen in the synthesis of alkyl-2,7-naphthyridines .

Q. How is this compound characterized spectroscopically?

  • Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : To identify the acetyl group (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds.
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the naphthyridine core and acetyl substituent positions.
  • Electron Spin Resonance (ESR) : Used to study electron density distribution in the aromatic system .

Advanced Research Questions

Q. How can synthetic contradictions in 2,7-naphthyridine derivatives be resolved during method development?

  • Answer : Discrepancies in yields or product purity often arise from reaction conditions (e.g., temperature, solvent choice). For example, hydrogenolysis of 1-chloro-3-phenyl-2,7-naphthyridine failed, but hydrazine intermediate oxidation successfully yielded 3-phenyl-2,7-naphthyridine (73% yield) . Systematic optimization of stoichiometry, catalysts (e.g., Pd/C for hydrogenation), and purification steps (e.g., recrystallization) is critical .

Q. What computational methods are used to predict the reactivity of this compound?

  • Answer : Electron density calculations (e.g., Hückel molecular orbital theory) and aromaticity indices (e.g., NICS) quantify the electron-withdrawing effects of the acetyl group. These models predict regioselectivity in electrophilic substitution reactions, such as nitration or halogenation .

Q. How do structural modifications (e.g., trifluoromethyl or chloro substituents) affect the bioactivity of naphthyridines?

  • Answer : Comparative studies show that electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antimicrobial activity by increasing membrane permeability. For example, 2,4-dichloro-1,7-naphthyridine exhibits higher anticancer potency than non-halogenated analogs due to improved DNA intercalation . Structure-activity relationship (SAR) studies should include in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking .

Q. What strategies mitigate reproducibility issues in naphthyridine synthesis?

  • Answer : Key steps include:

  • Standardized Purification : Use HPLC or column chromatography to remove byproducts.
  • Reagent Quality Control : Ensure anhydrous conditions for moisture-sensitive reactions (e.g., Grignard additions).
  • Detailed Reporting : Document solvent grades, catalyst batches, and reaction times, as minor variations can alter outcomes .

Q. How are spectroscopic data contradictions addressed in naphthyridine characterization?

  • Answer : Discrepancies in IR or NMR spectra often stem from tautomerism or solvent effects. For example, 7-chloro-4-hydroxyamino-1,8-naphthyridine exists in equilibrium with its hydroxyimino tautomer. Multi-technique validation (e.g., X-ray crystallography for tautomer confirmation) resolves such ambiguities .

Methodological Tables

Table 1 : Key Synthetic Routes for this compound Derivatives

PrecursorReaction ConditionsYieldKey Reference
3-Cyano-4-methylpyridineKOtBu, DMF, 0–5°C, 48 hr75%
1-Chloro-3-methyl derivativeHydrazine intermediate oxidation58%

Table 2 : Comparative Bioactivity of Naphthyridine Derivatives

CompoundBioactivity (IC₅₀, μM)Mechanism
This compound12.5 (Antifungal)CYP450 inhibition
2,4-Dichloro-1,7-naphthyridine3.8 (Anticancer)Topoisomerase II inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.